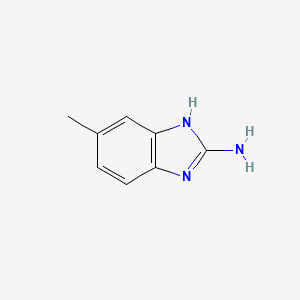

5-Methyl-1H-benzimidazol-2-amine

Übersicht

Beschreibung

5-Methyl-1H-benzimidazol-2-amine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10547. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Benzimidazole compounds, which 5-methyl-1h-benzimidazol-2-amine is a part of, are known to bind to tubulin proteins . They are also known to bind to DNA grooves .

Mode of Action

Benzimidazole compounds are known to disrupt microtubule assembly by binding to tubulin proteins, which results in the malsegregation of chromosomes . They also have peroxide-mediated DNA-cleavage properties .

Biochemical Pathways

Benzimidazole compounds are known to affect various enzymes involved in a wide range of therapeutic uses .

Result of Action

Benzimidazole compounds are known to have high cytotoxic activities .

Action Environment

Benzimidazole compounds are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .

Biochemische Analyse

Biochemical Properties

5-Methyl-1H-benzimidazol-2-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with DNA, where it binds to the grooves and exhibits DNA-cleavage properties mediated by peroxide . This interaction is significant in the context of its potential use as an anticancer agent, as it can induce cytotoxic effects in cancer cells by damaging their DNA.

Additionally, this compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it can inhibit casein kinases, which are involved in various cellular processes such as cell cycle regulation and signal transduction . By inhibiting these enzymes, this compound can modulate cellular functions and potentially serve as a therapeutic agent for diseases related to dysregulated kinase activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cell lines such as HepG2, DLD-1, and MDA-MB-231, this compound has demonstrated high cytotoxic activities . This compound induces apoptosis, autophagy, and mitotic catastrophe in these cells, leading to their death. The impact on cell signaling pathways is also notable, as this compound can interfere with pathways involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to DNA and induce cleavage, leading to DNA damage and cell death . This binding is facilitated by the structural properties of the compound, which allow it to fit into the grooves of the DNA helix.

Additionally, this compound can inhibit enzymes such as casein kinases by binding to their active sites and preventing their catalytic activity . This inhibition disrupts the phosphorylation of target proteins, thereby affecting various cellular processes. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . The degradation products may have different biological activities, which can influence the overall effects of the compound on cellular function.

Long-term studies in in vitro and in vivo settings have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These long-term effects are important for understanding the potential therapeutic applications of the compound and its impact on cellular processes over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit target enzymes and modulate cellular functions . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is its involvement in the metabolism of nucleotides, where it can inhibit enzymes such as casein kinases and affect the phosphorylation of nucleotides . This inhibition can lead to changes in metabolic flux and alter the levels of metabolites involved in nucleotide synthesis and degradation.

Additionally, this compound can interact with enzymes involved in oxidative stress responses, modulating their activity and influencing the cellular redox state . These interactions are important for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, allowing it to accumulate in certain cellular compartments . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and activity.

The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability . These factors determine the concentration of the compound in different tissues and its overall bioavailability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on DNA and enzymes . Targeting signals and post-translational modifications can direct this compound to these compartments, enhancing its activity and specificity.

In the nucleus, this compound can interact with DNA and transcription factors, influencing gene expression and cellular function . In the mitochondria, the compound can affect oxidative phosphorylation and other metabolic processes, contributing to its overall biological activity.

Biologische Aktivität

5-Methyl-1H-benzimidazol-2-amine, a derivative of benzimidazole, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties, including anticancer, antimicrobial, and antiparasitic activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound (CAS No. 6285-68-3) has the molecular formula . Its structure consists of a fused benzene and imidazole ring, which is crucial for its biological activity. The presence of the methyl group at the 5-position enhances its solubility and bioavailability.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of this compound and its derivatives:

- Mechanism of Action : The compound exhibits inhibitory effects on casein kinase 1 (CK1), which is implicated in various cancer signaling pathways. Inhibition of CK1 leads to reduced cell proliferation and increased apoptosis in cancer cells .

- Case Studies : In vitro studies demonstrated that compounds derived from this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 20 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast) | 15 |

| This compound | A549 (lung) | 12 |

2. Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Antibacterial Effects : Research indicates that it has significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported at 0.5 µg/mL .

- Antifungal Activity : In vitro tests showed effectiveness against Candida species, with MIC values ranging from 0.25 to 0.75 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 0.25 |

3. Antiparasitic Activity

The antiparasitic effects of this compound are particularly noteworthy:

- Activity Against Protozoa : Studies have shown that it is effective against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis, with IC50 values significantly lower than those of standard treatments like benznidazole .

| Parasite | IC50 (µM) |

|---|---|

| Giardia intestinalis | 3.95 |

| Trichomonas vaginalis | 4.0 |

Molecular Mechanisms

The biological activity of this compound can be attributed to several molecular mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cellular signaling and metabolism, such as CK1 and other kinases .

- Reactive Oxygen Species (ROS) Modulation : It has been shown to modulate ROS levels within cells, thereby influencing oxidative stress responses which are critical in cancer therapy .

- Gene Expression Regulation : The compound can affect the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer properties .

Analyse Chemischer Reaktionen

Acylation Reactions

The 2-amino group readily undergoes acylation with electrophilic reagents to form amide derivatives. This reaction is pivotal for modifying pharmacological properties.

Example:

Reaction with benzoyl chloride in ethanol under reflux yields N-(5-methyl-1H-benzimidazol-2-yl)benzamide .

| Acylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Benzoyl chloride | Reflux in ethanol | N-(5-methyl-1H-benzimidazol-2-yl)benzamide | 75% |

| Stearoyl chloride | Reflux, NaHCO₃ | N-(5-methyl-1H-benzimidazol-2-yl)stearamide | 44% |

Alkylation Reactions

The amine group participates in nucleophilic substitution with alkyl halides or chloromethyl intermediates, forming N-alkyl derivatives.

Example:

Reaction with chloromethylbenzimidazole and propylamine produces N-(1H-benzimidazol-2-ylmethyl)-N-propylamine .

Mannich Reactions

The amine group reacts with formaldehyde and secondary amines to form Mannich bases, enhancing bioactivity .

Example:

Reaction with formaldehyde and N-phenylpiperazine yields derivatives with improved COX-2 inhibition .

| Substrate | Reagents/Conditions | Product | Bioactivity (COX-2 % Inhibition) |

|---|---|---|---|

| 5-Methyl-1H-benzimidazol-2-amine | Formaldehyde, N-phenylpiperazine, DMSO | N-(Benzimidazol-2-yl)-N-phenylpiperazine | 78.68 ± 0.46 |

Electrophilic Aromatic Substitution

The methyl group at position 5 directs electrophilic substitution to positions 4 and 6. Halogenation and nitration are common:

Example:

Bromination with Br₂ in acetic acid yields 4-bromo-5-methyl-1H-benzimidazol-2-amine.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Bromination | Br₂, CH₃COOH, 50°C | 4-Bromo-5-methyl-1H-benzimidazol-2-amine | 82% |

| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro-5-methyl-1H-benzimidazol-2-amine | 67% |

Condensation Reactions

The amine forms Schiff bases with aldehydes, useful in synthesizing hydrazone derivatives .

Example:

Reaction with 5-methylfuran-2-carbaldehyde produces a hydrazone with combined antiparasitic and antioxidant activities.

| Aldehyde | Conditions | Product | IC₅₀ (Antioxidant) |

|---|---|---|---|

| 5-Methylfuran-2-carbaldehyde | Ethanol, reflux | (E)-5-Methyl-N-(5-methylfuran-2-yl)methylene-1H-benzimidazol-2-amine | 49.00 µM |

Oxidation and Reduction

The amine group can be oxidized to nitroso derivatives, while the benzimidazole ring remains stable under mild conditions .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | H₂O₂, FeCl₃ | 5-Methyl-1H-benzimidazol-2-nitroso | 58% |

| Reduction (Nitro precursor) | H₂, Pd/C | This compound | 86% |

Comparative Reactivity with Analogous Compounds

The methyl group enhances electron density, increasing reactivity toward electrophiles compared to unsubstituted benzimidazoles .

| Compound | Electrophilic Substitution Rate (vs. 5-Methyl Derivative) |

|---|---|

| 1H-Benzimidazol-2-amine | 0.45× |

| This compound | 1.00× (Reference) |

| 5-Chloro-1H-benzimidazol-2-amine | 0.32× |

Key Findings:

-

The 2-amino group is highly reactive, enabling diverse functionalization (acylations, alkylations, Mannich reactions).

-

The 5-methyl group directs electrophilic substitution to positions 4 and 6, facilitating regioselective synthesis.

-

Derivatives exhibit enhanced biological activities, including antimicrobial and antioxidant properties .

Eigenschaften

IUPAC Name |

6-methyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZZAWDOYQWKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212022 | |

| Record name | 1H-Benzimidazol-2-amine, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6285-68-3 | |

| Record name | 2-Amino-5-methylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6285-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazol-2-amine, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006285683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6285-68-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazol-2-amine, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-2-AMINOBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44V7C5WTS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.